

# Comprehensive Analytical Methods for Quantifying (7-Bromo-1H-indazol-3-yl)-methanol

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## Compound of Interest

Compound Name: (7-Bromo-1H-indazol-3-yl)-methanol

CAS No.: 1220040-11-8

Cat. No.: B3365373

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## Introduction & Chemical Profile

**(7-Bromo-1H-indazol-3-yl)-methanol** (CAS: 1220040-11-8) is a highly versatile halogenated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The indazole core is a privileged scaffold in pharmacology, while the 7-bromo and 3-methanol substituents provide orthogonal handles for cross-coupling and functionalization.

Physicochemical Properties:

- Molecular Formula: C<sub>8</sub>H<sub>7</sub>BrN<sub>2</sub>O
- Molecular Weight: 227.06 g/mol
- Structural Features: Contains a weakly basic pyrazole-like nitrogen, an acidic N-H proton, a lipophilic bromine atom, and a polar, ionizable hydroxymethyl group.

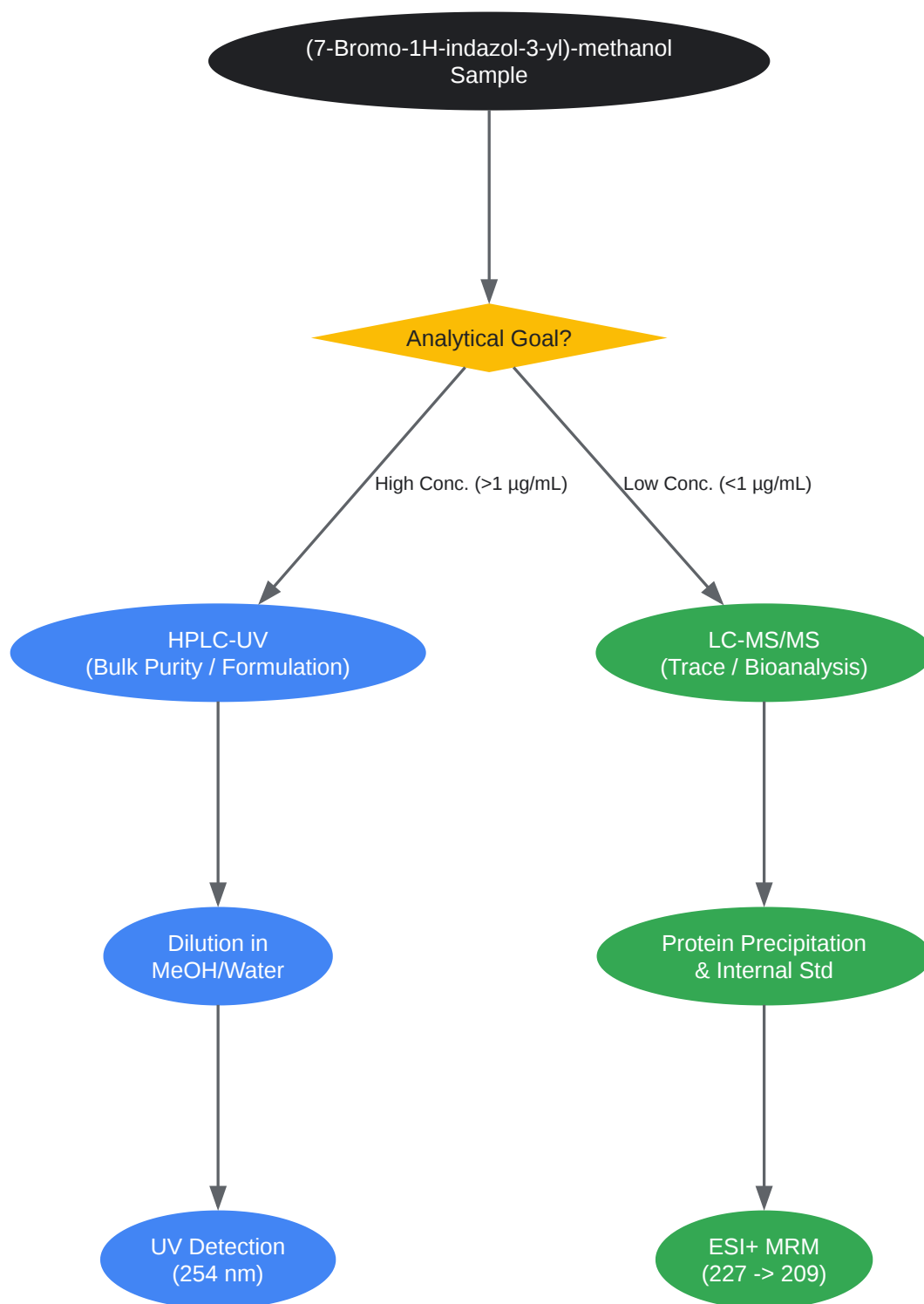
## Analytical Strategy & Causality

Designing a robust analytical method requires aligning the instrumental technique with the molecule's intrinsic physicochemical properties. As a self-validating system, the chosen methods must account for both the target application and potential matrix interferences.

- **Chromophore Activity (HPLC-UV):** The 1H-indazole bicyclic ring system possesses a strong extended  $\pi$ -conjugated network, yielding robust UV absorption maxima at approximately 254 nm and 300 nm<sup>[2]</sup>. Therefore, HPLC-UV is the gold standard for bulk purity assessment, formulation analysis, and high-concentration reaction monitoring.
- **Ionization Potential (LC-MS/MS):** The basic nitrogen in the indazole ring readily accepts a proton in acidic environments. Coupled with the diagnostic 1:1 isotopic ratio of the 7-bromine atom (

Br and

Br), this makes the compound an ideal candidate for positive Electrospray Ionization (ESI+) in LC-MS/MS workflows, which is strictly required for trace-level quantification in biological matrices.



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Analytical workflow decision tree for quantifying **(7-Bromo-1H-indazol-3-yl)-methanol**.

# Method 1: HPLC-UV Protocol (Purity & Bulk Quantification)

## Mechanistic Rationale

A reversed-phase C18 column is employed for this separation. Because indazoles exhibit tautomerism and possess a weakly basic nitrogen, running the separation at a neutral pH can lead to peak broadening or splitting. By heavily buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), the indazole nitrogen is uniformly protonated. This suppresses secondary interactions with residual silanols on the silica stationary phase, ensuring sharp, symmetrical peaks and reproducible retention times.

## Step-by-Step Methodology

- **Sample Preparation:** Dissolve the standard or sample in 50:50 Methanol:Water (v/v) to a working concentration of 10–100 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
- **System Equilibration:** Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at initial gradient conditions (5% B) for at least 10 column volumes until the baseline is stable.
- **System Suitability (Self-Validation):** Inject a 50 µg/mL standard in triplicate. The method is validated for the run if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the USP tailing factor is <1.5.
- **Injection & Detection:** Inject 5 µL of the prepared sample. Monitor absorbance at 254 nm.

## Chromatographic Conditions

Parameter	Specification
Column	Waters XBridge C18 (50 mm × 4.6 mm, 3.5 μm)
Mobile Phase A	0.1% Formic Acid in HPLC-grade Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	254 nm (Primary), 280 nm (Secondary)

## Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
6.0	10	90
8.0	10	90
8.1	95	5
10.0	95	5

## Method 2: LC-MS/MS Protocol (Bioanalysis & Trace Quantification)

### Mechanistic Rationale

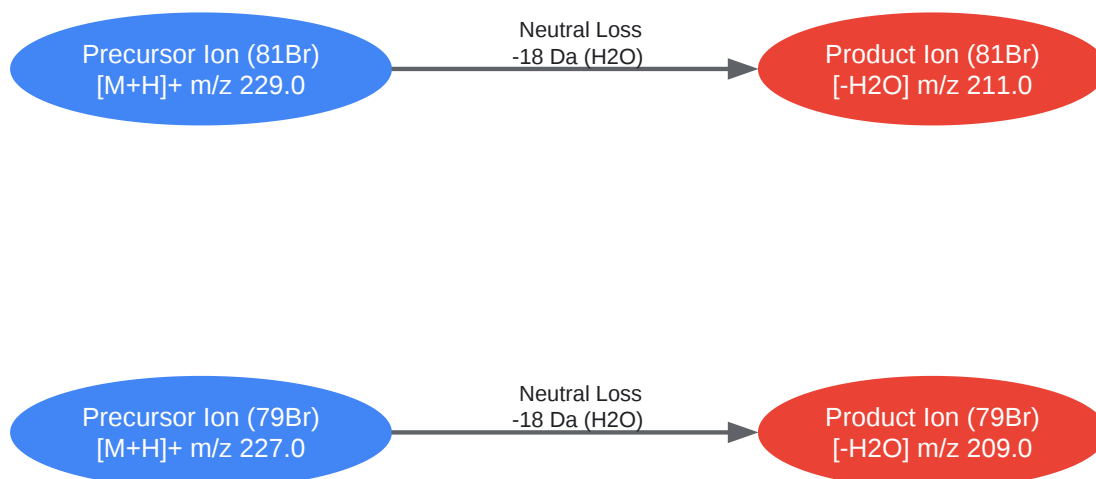
For sub-nanogram quantification in complex matrices (e.g., plasma, cell lysates), LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is utilized. Under ESI+ conditions, the molecule forms a strong

precursor ion.

During Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of water (-18 Da) from the 3-methanol group[3]. This yields a highly resonance-stabilized methyldiene-indazolium product ion. The presence of bromine creates a distinct isotopic doublet at  $m/z$  227.0 and 229.0, allowing for highly specific dual-transition monitoring. By requiring the presence of both the

Br and

Br transitions in a 1:1 ratio, the protocol acts as a self-validating system that mathematically eliminates false positives from matrix interference.



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Primary ESI+ MS/MS fragmentation pathway via neutral loss of water.

## Step-by-Step Methodology

- Matrix Extraction (Protein Precipitation): To 50  $\mu$ L of biological sample (e.g., plasma), add 150  $\mu$ L of ice-cold Acetonitrile containing 10 ng/mL of an appropriate internal standard (e.g., a deuterated indazole analogue).

- Centrifugation: Vortex aggressively for 2 minutes to ensure complete protein denaturation, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.
- Injection: Inject 2 µL into the UPLC-MS/MS system utilizing a short, high-throughput C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

## Mass Spectrometry Parameters (MRM)

Analyte Isotope	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Purpose
Br Isotope	227.0	209.0	50	20	Quantifier
Br Isotope	229.0	211.0	50	20	Qualifier 1 (Isotope Check)
Secondary Frag.	227.0	182.0	50	35	Qualifier 2 (Structural Check)

(Note: The secondary fragmentation qualifier ion represents a deeper high-energy cleavage involving the loss of the methanol group and subsequent ring fracturing, providing ultimate structural confirmation).

## References

- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. National Institutes of Health (NIH) / PMC. Retrieved from: [\[Link\]](#)
- A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice. ResearchGate. Retrieved from: [\[Link\]](#)

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## Sources

- [1. 1220040-11-8|\(7-Bromo-1H-indazol-3-yl\)methanol|BLD Pharm \[bldpharm.com\]](#)
- [2. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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